

A Technical Guide to 4,5-dinitro-1H-imidazole: Synthesis, Properties, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-dinitro-1H-imidazole

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This technical guide provides an in-depth overview of **4,5-dinitro-1H-imidazole**, a heterocyclic organic compound of significant interest in various fields of chemistry. This document details its nomenclature, chemical abstracts service (CAS) number, physicochemical properties, a detailed experimental protocol for its synthesis, and structural information.

Nomenclature and CAS Number

- Systematic IUPAC Name: **4,5-dinitro-1H-imidazole**^[1]
- CAS Number: 19183-14-3^[1]
- Synonyms: 4,5-Dinitroimidazole^[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and crystallographic data for **4,5-dinitro-1H-imidazole** is presented in the table below. This information is crucial for its handling, characterization, and application in research and development.

Property	Value
Molecular Formula	C ₃ H ₂ N ₄ O ₄ ^[1]
Molecular Weight	158.09 g/mol ^[2]
Appearance	Pale-yellow powder
Melting Point	Not explicitly stated for 4,5-dinitro-1H-imidazole; its methylated derivative, 1-methyl-4,5-dinitro-1H-imidazole, has a melting point of 75–76°C. ^[3]
Crystal System	Monoclinic ^[2]
Space Group	P2 ₁ /n ^[4]
Density (calculated)	1.846 g/cm ³ ^[1]
Spectroscopic Data	15N NMR and FTIR spectra are available in spectral databases. ^[5] For the related compound 1-methyl-4,5-dinitro-1H-imidazole, IR (KBr, cm ⁻¹): 3131 (C-H), 1556 (NO ₂), and ¹ H NMR (DMSO-d ₆ , ppm): 7.97 (1H, s, CH) have been reported. ^[3]

Experimental Protocol: Synthesis of 4,5-dinitro-1H-imidazole

The synthesis of **4,5-dinitro-1H-imidazole** is achieved through the nitration of imidazole. The following protocol is a detailed method for its preparation in a laboratory setting.

Materials:

- Imidazole
- 98% Nitric Acid (HNO₃)
- 98% Sulfuric Acid (H₂SO₄)
- Ice bath

- Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
- Magnetic stirrer

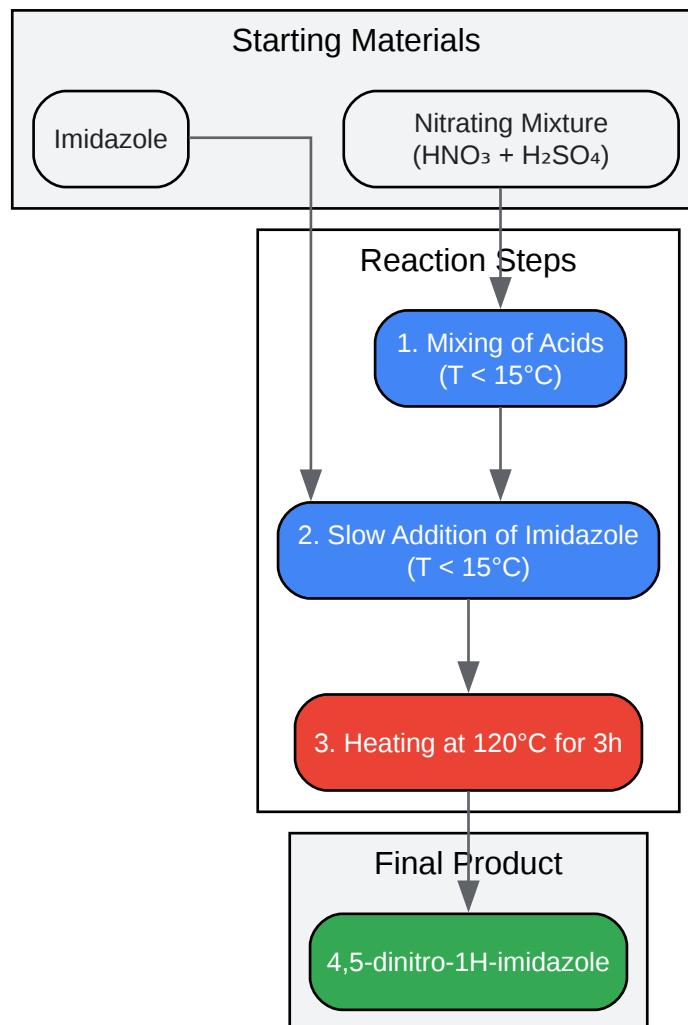
Procedure:

- Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 7.8 mL of 98% sulfuric acid.[6] Cool the flask in an ice bath to maintain a temperature below 15°C.[6]
- Slowly add 2.6 mL of 98% nitric acid dropwise to the sulfuric acid while stirring continuously. [6] Ensure the temperature of the mixture does not exceed 15°C during the addition.[6] After the addition is complete, stir the mixture for an additional 15 minutes.[6]
- Nitration Reaction: To the prepared nitrating mixture, slowly and carefully add 1.36 g (0.02 mol) of imidazole in small portions.[6] The rate of addition should be controlled to keep the internal reaction temperature below 15°C.[6]
- Reaction Completion: Once the imidazole addition is complete, gradually heat the reaction mixture to 120°C and maintain this temperature for 3 hours with constant stirring.[6]
- Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product can then be isolated through standard procedures such as extraction and purification. The synthesis can yield up to 52.6% of 4,5-dinitroimidazole.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **4,5-dinitro-1H-imidazole** from imidazole.

Synthesis of 4,5-dinitro-1H-imidazole

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